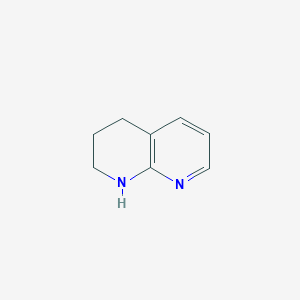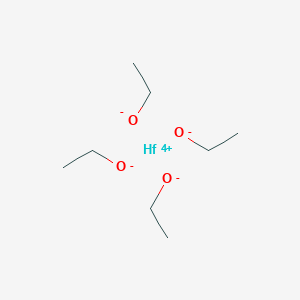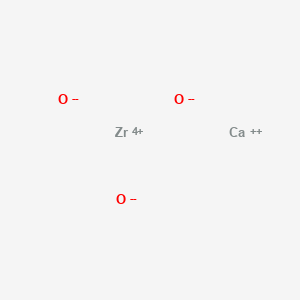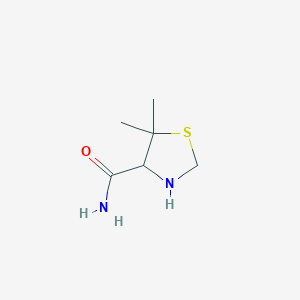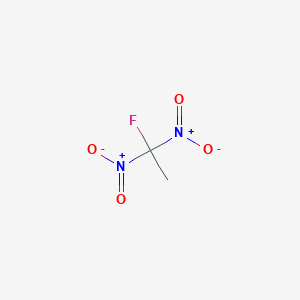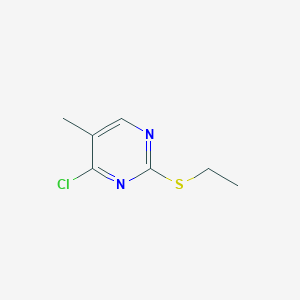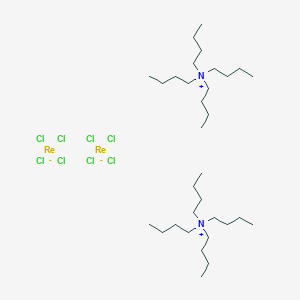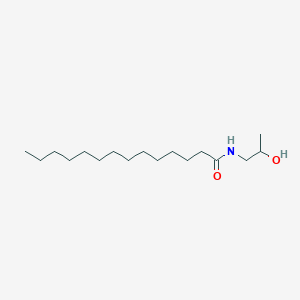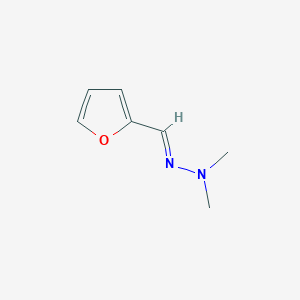
2-フラルデヒドジメチルヒドラゾン
概要
説明
2-Furaldehyde dimethylhydrazone, also known as 2-furaldehyde N,N-dimethylhydrazone, is an organic compound with the molecular formula C7H10N2O. It is a derivative of furaldehyde, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is known for its applications in organic synthesis and various chemical reactions.
科学的研究の応用
2-Furaldehyde dimethylhydrazone has several applications in scientific research:
作用機序
Target of Action
It’s known that the compound is used in the preparation of furyl-1,4-quinone and hydroquinones by reaction with benzo- and naphthoquinones .
Mode of Action
The mode of action of 2-Furaldehyde dimethylhydrazone involves its interaction with benzo- and naphthoquinones, leading to the formation of furyl-1,4-quinone and hydroquinones .
Result of Action
It’s known that the compound is involved in the synthesis of furyl-1,4-quinone and hydroquinones
生化学分析
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in the course of its reactions
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that it may have effects on metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: 2-Furaldehyde dimethylhydrazone can be synthesized through the reaction of furaldehyde with 1,2-dimethylhydrazine. The reaction typically involves heating the reactants in the presence of an acid catalyst such as toluene-4-sulfonic acid in benzene for about 4 hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Furaldehyde dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furyl-1,4-quinone and hydroquinones when reacted with benzo- and naphthoquinones.
Substitution: It can participate in substitution reactions, particularly with activated quinones under neutral conditions.
Common Reagents and Conditions:
Oxidation: Benzoquinones and naphthoquinones are common reagents used in oxidation reactions.
Major Products:
Oxidation: Furyl-1,4-quinone and hydroquinones.
Substitution: Dimethylaminohydrazonofurylquinones.
類似化合物との比較
Furfural: A precursor to 2-furaldehyde dimethylhydrazone, used in the synthesis of the compound.
Dimethylhydrazine: Another precursor used in the synthesis of 2-furaldehyde dimethylhydrazone.
Furyl-1,4-quinone: A product formed from the oxidation of 2-furaldehyde dimethylhydrazone.
Uniqueness: 2-Furaldehyde dimethylhydrazone is unique due to its ability to form a variety of biologically active quinones and hydroquinones through oxidation and substitution reactions. Its derivatives have shown potential in biological and medicinal research, making it a valuable compound in scientific studies .
特性
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURWBNUASAZMSN-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-21-2 | |
| Record name | 2-Furaldehyde dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furaldehyde dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction 2-furaldehyde dimethylhydrazone is known to undergo?
A1: 2-Furaldehyde dimethylhydrazone is primarily known for its regioselective reaction with phosphorus (III) halides. This reaction leads to the phosphorylation at the 3-position of the furan ring, yielding 3-phosphorylated 5-substituted 2-furaldehydes after the removal of the hydrazone protecting group. [, ]
Q2: Why is the use of a protecting group like dimethylhydrazone necessary in this phosphorylation reaction?
A2: The dimethylhydrazone group acts as a protecting group for the aldehyde functionality in 2-furaldehyde. This is crucial because the phosphorus (III) halides could potentially react with the aldehyde group, leading to undesired side products. By protecting the aldehyde as a dimethylhydrazone, the reaction can be directed specifically to the 3-position of the furan ring, ensuring regioselectivity. []
Q3: Beyond its use in phosphorylation reactions, what other research applications involve 2-furaldehyde dimethylhydrazone?
A3: 2-Furaldehyde dimethylhydrazone is investigated as a potential precursor to N-nitrosodimethylamine (NDMA), a contaminant of concern in water treatment. Studies have explored its removal through biofiltration processes, examining factors influencing its biotransformation in water treatment systems. []
Q4: Are there analytical methods available for detecting and quantifying 2-furaldehyde dimethylhydrazone and its transformation products?
A4: Yes, researchers have developed methods utilizing gas chromatography–tandem mass spectrometry (GC-MS/MS) for the determination of 2-furaldehyde dimethylhydrazone and its transformation products. This technique allows for the identification and quantification of these compounds in complex matrices like soil and water samples, providing valuable data for environmental monitoring and risk assessment. [, , ]
Q5: What spectroscopic techniques have been employed to study the structure of 2-furaldehyde dimethylhydrazone?
A5: Researchers have utilized UV spectroscopy to investigate the structure and photochemical behavior of 2-furaldehyde dimethylhydrazone. Studies have focused on analyzing its UV-induced photochemistry when isolated in rare gas matrices, providing insights into its reactivity and potential transformation pathways. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


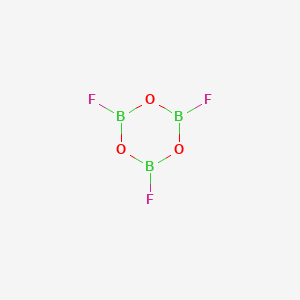

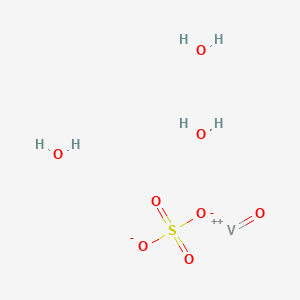
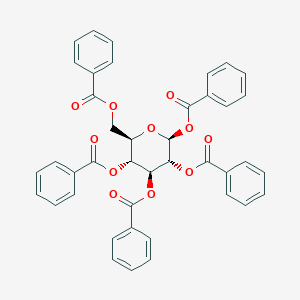
![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
